N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide
Description
This compound features a thiophene core substituted with dimethyl groups at positions 4 and 5, a 4-methylpiperidin-1-yl-phenylmethyl moiety at position 3, and a furan-2-carboxamide group at position 2. Its design combines lipophilic (dimethyl thiophene, phenyl) and polar (carboxamide, piperidine) motifs, which may enhance bioavailability and target binding .
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperidin-1-yl)-phenylmethyl]thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-16-11-13-26(14-12-16)22(19-8-5-4-6-9-19)21-17(2)18(3)29-24(21)25-23(27)20-10-7-15-28-20/h4-10,15-16,22H,11-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCLIIWQKBUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
Compound A : N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide
- Key Differences: Replaces the 4-methylpiperidin-1-yl group with a 2-pyridinylamino substituent. Incorporates a 3,4,5-trimethoxyphenyl group instead of a simple phenyl ring.
- Implications: The pyridinylamino group may enhance hydrogen-bonding interactions with targets like kinases.
Compound B : 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Key Differences: Features a 4-methylphenylimino group and 2-chlorophenyl carboxamide. Lacks the piperidine and furan moieties.
- Implications :
Carboxamide Group Modifications
Compound C : N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
- Key Differences: Replaces the thiophene core with a thienopyrazole ring. Retains the furan-2-carboxamide group but attaches it to a fluorophenyl-substituted system.
- Implications: The fluorophenyl group may improve metabolic stability. Thienopyrazole scaffolds are associated with anti-inflammatory and kinase inhibitory activities .
Heterocyclic Core Replacements
Compound D : 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Key Differences :
- Uses a 1,4-dihydropyridine core instead of thiophene.
- Includes a thiomethyl linker and methoxyaryl groups.
- Implications :
Structural and Pharmacological Data Table
Research Findings and Implications
- Target Compound: The 4-methylpiperidin-1-yl group may enhance CNS penetration, while the furan carboxamide could act as a bioisostere for phenyl groups, improving solubility.
- Compound A: The trimethoxyphenyl group aligns with microtubule-targeting agents, suggesting antitubulin activity. However, the pyridinylamino group may introduce metabolic liabilities compared to the target compound’s piperidine .
- Compound B : The chlorophenyl carboxamide could confer antimicrobial properties but may limit oral bioavailability due to higher hydrophobicity .
Biological Activity
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, mechanisms of action, and biological activities based on diverse research findings.
The compound is synthesized through multi-step organic reactions, primarily utilizing the Suzuki–Miyaura coupling reaction. This method is effective for forming carbon-carbon bonds and involves coupling a boronic acid with an aryl halide in the presence of a palladium catalyst. Optimizing this reaction for industrial production focuses on maximizing yield while minimizing costs by employing efficient catalysts and solvents.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate these targets' activities, leading to significant changes in cellular processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytoprotective effects against DNA damage induced by carcinogens. For instance, studies on related compounds have shown their ability to inhibit nitrosative stress and protect cellular structures from oxidative damage. Specifically, pretreatment with these compounds has been linked to reduced DNA strand breaks and improved mitochondrial integrity in human colon fibroblast models .
Pharmacological Studies
Pharmacological assessments reveal that the compound may exhibit activity through various pathways:
| Activity | Description |
|---|---|
| Antioxidant Effects | Reduces oxidative stress markers and enhances cellular defense mechanisms. |
| Cytoprotective Effects | Protects against DNA damage from environmental toxins like 4-nitroquinoline 1-oxide. |
| Modulation of Enzymatic Activity | Influences the expression and activity of detoxifying enzymes such as NQO1. |
Case Studies and Research Findings
- Cytoprotective Mechanisms : A study demonstrated that a related compound significantly reduced mitochondrial membrane potential loss and DNA damage in CCD-18Co cells exposed to carcinogens. This suggests a protective role against nitrosative stress rather than oxidative stress .
- Molecular Docking Studies : Computational modeling has indicated that this compound may bind effectively to specific receptors involved in cancer pathways, enhancing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
